3-(2-Quinoxalinyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-quinoxalin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKCJWKPAZRHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355580 | |
| Record name | 3-(2-quinoxalinyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
432004-76-7 | |
| Record name | 3-(2-quinoxalinyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 2 Quinoxalinyl Aniline and Its Derivatives
Classical and Modern Cyclocondensation Approaches
The most traditional and widely utilized method for synthesizing the quinoxaline (B1680401) ring system is the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgchim.it This foundational reaction, reported independently by Körner and Hinsberg in 1884, remains a cornerstone of quinoxaline synthesis. nih.gov Modern iterations have focused on improving reaction conditions, employing various catalysts, and expanding the substrate scope. chim.itnih.gov
The condensation of o-phenylenediamine (B120857) (or its substituted derivatives) with α-dicarbonyl compounds is a facile and common route to quinoxalines. sapub.org This reaction can be performed using a wide array of 1,2-dicarbonyl compounds, including 1,2-diketones and 1,2-ketoesters, to yield a variety of substituted quinoxalines. chim.itnih.gov
Numerous catalytic systems have been developed to facilitate this transformation under mild conditions. These include copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O), iodine, zirconium dioxide (ZrO₂), and palladium. sapub.org For instance, the reaction can be catalyzed by molybdophosphovanadates supported on alumina (B75360), allowing the synthesis to proceed at room temperature with excellent yields. nih.gov A particularly efficient and green protocol involves simply stirring the diamine and dicarbonyl compound in methanol (B129727) at room temperature for one minute, which can afford the quinoxaline product in excellent yield without a catalyst. thieme-connect.com This catalyst-free method is scalable and represents a significant improvement in efficiency and environmental friendliness. thieme-connect.com
Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis from o-Phenylenediamine and 1,2-Dicarbonyl Compounds
| Diamine Reactant | Dicarbonyl Reactant | Catalyst/Solvent | Time | Yield (%) | Reference |
| o-Phenylenediamine | Benzil (B1666583) | Alumina-supported CuH₂PMo₁₁VO₄₀ / Toluene | 20 min | 99% | nih.gov |
| o-Phenylenediamine | Benzil | MgBr₂·OEt₂ / Microwave | 1-2.5 min | 80-85% | jocpr.com |
| o-Phenylenediamine | Benzil | None / Methanol | 1 min | 93% | thieme-connect.com |
| o-Phenylenediamine | Phenylglyoxal | Acidic Alumina / Microwave | 3 min | 80-86% | scispace.com |
| Substituted o-phenylenediamines | Various 1,2-diketones | Ammonium bifluoride / Aqueous Ethanol (B145695) | N/A | 90-98% | nih.gov |
A specific and fundamental example of the cyclocondensation approach is the reaction between o-phenylenediamine and glyoxal (B1671930) to produce the parent, unsubstituted quinoxaline. sapub.org This reaction is straightforward and can be carried out by stirring the reactants in a solvent like acetonitrile (B52724). sapub.org The use of various catalysts, such as nickel nanoparticles, can also promote this transformation. sapub.org
One-pot green synthesis methods have been developed using microwave assistance, where o-phenylenediamine is reacted with glyoxal for as little as 60 seconds to produce quinoxaline. tsijournals.com The simplicity of this reaction makes it a common starting point for accessing the basic quinoxaline structure. sapub.org The reaction of o-phenylenediamines with aryl glyoxals in the presence of lead dichloride in ethanol at room temperature has also been shown to produce quinoxaline derivatives in excellent yields with short reaction times. researchgate.net
Electrochemical Synthesis Techniques
Electrochemical methods offer a modern and sustainable alternative for synthesizing complex organic molecules, including quinoxaline derivatives. These techniques avoid the need for harsh chemical oxidants or catalysts by using electricity to drive the desired transformations, often under mild conditions. acs.orgrsc.org
A notable electrochemical strategy has been developed for the synthesis of 2-aryl-3-(2-aminoaryl)quinoxalines, which are structurally related to 3-(2-Quinoxalinyl)aniline. researchgate.netacs.org This method involves a cascade sequence starting from readily available 2-arylindoles and 1,2-diaminoarenes. researchgate.net The reaction proceeds through the electrochemical oxidative dearomatization of the 2-arylindole to generate a 2-arylindole-3-one intermediate in situ. acs.orgacs.org This is followed by a ring-opening and subsequent cyclization sequence with the 1,2-diaminoarene to construct the final quinoxaline product. researchgate.netacs.org
This tandem reaction allows for the rapid generation of the substituted quinoxaline core in a one-pot process. acs.org The method has been successfully applied to prepare a series of 2-aryl-3-(2-aminoaryl) quinoxalines with moderate to good yields. researchgate.net
The electrochemical synthesis of these quinoxaline derivatives is performed under mild, metal-free conditions. researchgate.net The reaction is typically carried out in an undivided electrolytic cell, which simplifies the experimental setup. rsc.org This approach is operationally convenient and avoids the use of external chemical oxidants, aligning with the principles of green chemistry. rsc.org The ability to perform these complex transformations—involving the formation of multiple C-N bonds—under such gentle conditions highlights the power of electro-organic synthesis for accessing valuable heterocyclic structures. rsc.orgacs.org The process has demonstrated good yields, reaching up to 75% for certain derivatives. acs.orgresearchgate.net
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. e-journals.inunav.edu The synthesis of quinoxalines is particularly amenable to this technology.
The condensation of o-phenylenediamines with α-dicarbonyl compounds can be significantly expedited using microwave irradiation. sapub.orgjocpr.com Reactions that might take hours under conventional reflux conditions can often be completed in a matter of minutes. jocpr.come-journals.in For example, a series of quinoxaline derivatives have been synthesized in excellent yields (80-90%) within 3.5 minutes using microwave heating in a solvent-free medium. e-journals.in In another protocol, various diamines and dicarbonyls were condensed under microwave irradiation for just 3 minutes, also resulting in high yields. scispace.com
This environmentally benign approach often uses minimal or no solvent, and catalysts like MgBr₂·OEt₂ can be employed to further enhance efficiency. jocpr.come-journals.in The use of solid supports like acidic alumina in conjunction with microwave heating has also proven effective. scispace.com A one-pot green synthesis of quinoxaline and its derivatives was achieved by reacting o-phenylenediamine with compounds like glyoxal and benzil under microwave irradiation at 160 watts for only 60 seconds. tsijournals.com These protocols offer rapid and high-yielding access to a variety of quinoxaline derivatives, making microwave assistance a preferred method for modern synthetic chemistry. e-journals.inunav.edu
Table 2: Comparison of Microwave-Assisted Quinoxaline Synthesis Protocols
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for the construction of the quinoxaline scaffold and for introducing substituents such as the aniline (B41778) group. These methods often offer high efficiency and selectivity under mild reaction conditions.
Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. This reaction is particularly useful for synthesizing amino-substituted quinoxalines by coupling a halo-quinoxaline with an amine. While the direct synthesis of this compound via this method would involve coupling 2-chloroquinoxaline (B48734) with 3-aminoaniline (or a protected version), the literature more broadly describes the amination of various halo-quinolines and quinoxalines, establishing the general feasibility of this approach. mdpi.comnih.govwiley.com
The success of these reactions is highly dependent on the choice of palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. mdpi.comwiley.com Sterically hindered and electron-rich phosphine ligands are often employed to stabilize the catalytic species and promote high activity. wiley.com For instance, the amination of dichloroquinolines has been studied using ligands like BINAP and DavePhos, demonstrating that the choice of ligand can be critical for achieving high yields, especially with sterically hindered amines. mdpi.comnih.gov These studies underscore the potential of palladium catalysis for the selective introduction of amino groups onto the quinoxaline core.
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Chloro-N-heterocycles
| Catalyst System | Ligand | Base | Solvent | Temperature | Application |
|---|---|---|---|---|---|
| Pd₂(dba)₃ or Pd(OAc)₂ | BINAP | tBuONa | Dioxane | Reflux | Amination of dichloroquinolines mdpi.com |
| Pd₂(dba)₃ or Pd(OAc)₂ | DavePhos | tBuONa | Dioxane | Reflux | Amination with sterically hindered amines mdpi.comnih.gov |
Beyond palladium, a variety of other metals are effective in catalyzing the synthesis of the quinoxaline ring. Zinc triflate (Zn(OTf)₂) has emerged as a mild, efficient, and environmentally friendly Lewis acid catalyst for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. asianpubs.orgmdpi.comencyclopedia.pub This method is one of the most common and straightforward routes to the quinoxaline core. The reaction typically proceeds in a solvent like acetonitrile at room temperature or under reflux, affording excellent yields of the desired quinoxaline derivatives. asianpubs.orgresearchgate.net
The general procedure involves stirring a mixture of an o-phenylenediamine and an α-diketone in the presence of a catalytic amount of zinc triflate. asianpubs.orgmdpi.com The reaction is often complete within a few hours and is applicable to a wide range of substrates, making it a versatile tool for generating libraries of quinoxaline compounds. asianpubs.orgresearchgate.net
Other metal-based catalysts have also been successfully employed in quinoxaline synthesis:
Copper (Cu): Copper iodide (CuI) can catalyze a one-pot, three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) to produce quinoxalines. organic-chemistry.org Copper bromide (CuBr₂) has been used to catalyze the reaction between o-phenylenediamine and nitroolefins. researchgate.net
Iron (Fe): Nanoparticle-based iron catalysts have been utilized for quinoxaline synthesis in aqueous media, highlighting a green chemistry approach. nih.gov
Nickel (Ni): Inexpensive nickel systems, such as NiBr₂/1,10-phenanthroline, can catalyze the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org
Ruthenium (Ru): Ruthenium complexes supported on graphene oxide have been reported as effective catalysts for synthesizing quinoxalines via a transfer hydrogenation approach from 2-nitroanilines and hydroxy ketones. nih.gov
Table 2: Zinc Triflate-Catalyzed Synthesis of Quinoxalines
| Reactants | Catalyst Loading | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| o-phenylenediamine, Benzil | 10 mol% | Acetonitrile | 80-85 °C, 4 h | 90% | asianpubs.org |
| Various diamines and diketones | 20 mol% | Acetonitrile | Reflux, 4-8 h | 75-90% | asianpubs.org |
Ring Transformation and Annulation Strategies
Novel strategies involving ring transformations and annulation reactions provide alternative pathways to the quinoxaline scaffold, often allowing for the construction of complex, fused heterocyclic systems.
Nitroolefins can serve as effective two-carbon synthons in reactions with o-phenylenediamines to form quinoxalines. This copper-catalyzed reaction proceeds by an initial aza-Michael addition of the diamine to the nitroolefin, followed by cyclization and elimination to furnish the aromatic quinoxaline ring. researchgate.netchim.it This method provides a route to quinoxalines from readily available starting materials.
Indole (B1671886) derivatives can also be utilized as precursors for constructing fused quinoxaline systems. For example, a palladium-catalyzed regioselective C-H olefination followed by a cyclization sequence has been developed to synthesize indolo[1,2-a]quinoxaline derivatives. nih.gov This transformation demonstrates the utility of ring transformation strategies in building molecular complexity around the quinoxaline core.
Table 3: Quinoxaline Synthesis from Nitroolefins
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
|---|
A specific and novel annulation reaction involves the one-pot reaction of trichloronitroethylene (TCNiE) with anilines to form quinoxalinone-N-oxide derivatives. nih.gov This reaction represents a unique approach to the quinoxaline core, building the ring system through a complex cascade of events. The mechanism of this transformation has been investigated using Density Functional Theory (DFT), which compared five different potential pathways. nih.gov
The computational studies suggest that the most plausible mechanisms proceed through four-membered heterocyclic ring intermediates. nih.gov The pathway with the lowest activation energy was identified as the most likely route for the annulation reaction, providing valuable insight into how the quinoxaline ring is constructed from these acyclic precursors. nih.gov
Functional Group Transformations and Modifications in Synthesis
The synthesis of specifically substituted quinoxalines like this compound often relies on the modification of functional groups on a pre-formed quinoxaline ring or on one of the precursors. These transformations are critical for introducing desired chemical handles and for the final steps of a synthetic route.
Key strategies for functional group modification in quinoxaline chemistry include:
C-H Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical method to introduce substituents onto the quinoxaline scaffold without the need for pre-functionalized starting materials like halo-quinoxalines. thieme-connect.com This approach allows for the direct formation of C-C or C-heteroatom bonds at specific positions, such as the C3 position of quinoxalin-2(1H)-ones. nih.govmdpi.com
Modification of Intermediates: The synthesis can proceed through intermediates that are subsequently modified. For instance, a common route to quinoxalinones involves the reaction of o-phenylenediamines with α-keto acids. The resulting 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid can then be converted into its corresponding hydrazide, demonstrating a multi-step synthesis involving functional group transformations. sapub.org Similarly, an intermediate acid chloride can be reacted with various anilines to yield the final amide products. nih.gov
Substitution of Leaving Groups: As discussed in the context of palladium catalysis, a halogen atom (e.g., chlorine) on the quinoxaline ring serves as an excellent leaving group that can be displaced by various nucleophiles, including amines, to install new functional groups. mdpi.comnih.gov This is a classic and reliable method for functionalizing the quinoxaline core.
Synthesis from Substituted Precursors: The desired functionality, such as an amino group, can be carried through the synthesis from the beginning. For example, the synthesis of this compound could be envisioned by condensing 3-aminobenzil with o-phenylenediamine or by condensing benzil with 3,4-diaminoaniline, although regioselectivity could be a challenge in the latter case.
These functionalization and modification strategies provide the necessary tools to synthesize a vast array of quinoxaline derivatives with tailored electronic and steric properties for various applications.
Green Chemistry Approaches in Quinoxaline Synthesis
The development of environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. In the context of quinoxaline synthesis, significant efforts have been directed towards aligning traditional methods with the principles of green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of eco-friendly solvents and catalysts, and the application of alternative energy sources like microwave and ultrasound irradiation. Such strategies not only minimize the environmental impact but also often lead to improved reaction efficiency, higher yields, and simpler workup procedures.
Environmentally Friendly Solvents and Catalysts
The quintessential method for synthesizing the quinoxaline scaffold involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. encyclopedia.pub Green chemistry principles have driven the modification of this classic reaction to utilize more sustainable solvents and catalysts.
One notable advancement is the use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), as a reaction medium. HFIP is recognized for its low nucleophilicity, high polarity, and strong hydrogen-bond-donating ability. The reaction of o-phenylenediamine with benzil in HFIP at room temperature can produce 2,3-diphenylquinoxaline (B159395) in high yield (95%) within one hour. A significant advantage of this method is the potential for recovery and recycling of the HFIP solvent, making it a greener alternative to traditional solvents like ethanol or acetic acid which often require higher temperatures and longer reaction times. nih.gov
Solid acid catalysts have also gained prominence as recyclable and environmentally friendly options. For instance, TiO₂-Pr-SO₃H has been effectively used to catalyze the synthesis of quinoxalines at room temperature, offering the benefit of reduced reaction times. encyclopedia.pub Bentonite (B74815) clay K-10, an inexpensive and readily available material, has been employed as a heterogeneous green reagent for quinoxaline synthesis in ethanol at room temperature. This method is lauded for its mild conditions, short reaction times (around 20 minutes), and high yields. nih.gov The catalyst can be easily recovered and reused multiple times without a significant loss in activity. encyclopedia.pubnih.gov The table below summarizes the effect of different solvents on a model reaction using bentonite clay K-10.
| Solvent | Time (min) | Yield (%) |
| Ethanol | 20 | 95 |
| Methanol | 30 | 90 |
| Acetonitrile | 45 | 85 |
| Dichloromethane | 60 | 70 |
| Toluene | 90 | 50 |
| n-Hexane | 120 | 20 |
| Water | 120 | 30 |
| Table 1: Effect of different solvents on the reaction of benzene-1,2-diamine with benzil in the presence of bentonite clay K-10 at room temperature. nih.gov |
Other green catalytic systems that have been explored include zinc triflate in acetonitrile at room temperature, which can afford quinoxaline derivatives in yields up to 90%. encyclopedia.pub
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. In the synthesis of quinoxaline derivatives, microwave-assisted methods have been successfully applied, sometimes in solvent-free conditions, further enhancing their green credentials. unav.edu
For example, the condensation of o-phenylenediamine with various dicarbonyl compounds can be efficiently carried out under microwave irradiation without the need for a solvent or a catalyst. unav.edu This approach not only simplifies the experimental setup but also minimizes waste generation. The reaction of 1,2-diaminobenzene with benzil under microwave irradiation can be completed in a matter of minutes, a significant improvement over conventional heating methods that can take several hours. unav.edu
The synthesis of N-propargyl tetrahydroquinoline derivatives, which can be precursors to more complex structures, has been optimized using microwave-assisted methodology, reducing the reaction time from 96 hours to just 15 minutes and increasing the product yields by 2.5-fold compared to conventional heating.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of quinoxalines. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This technique often allows for reactions to be conducted at lower temperatures and with shorter durations.
The synthesis of 2-phenylquinoxaline (B188063) from acetophenone (B1666503), N-bromosuccinimide, and 1,2-phenylenediamine has been efficiently achieved under ultrasound irradiation in a glycerol-water medium. This one-pot protocol is environmentally benign and highly efficient.
Furthermore, ultrasound has been utilized in the catalyst-free synthesis of quinoxaline derivatives. The condensation of various 1,2-diamines and 1,2-diketones in ethanol at room temperature can be significantly accelerated with the use of ultrasound, providing high yields in a short time.
Catalyst-Free and Solvent-Free Approaches
The ultimate goal in green synthesis is often to perform reactions under catalyst-free and solvent-free conditions. Several protocols for the synthesis of quinoxalines have been developed that align with this objective. As previously mentioned, microwave-assisted synthesis can often be conducted without a solvent. Additionally, some reactions can proceed efficiently in water without the need for a catalyst, which is highly desirable from a green chemistry perspective. The reaction of various 1,2-diamines with 1,2-dicarbonyl compounds in water has been shown to produce quinoxaline derivatives in high yields under very mild conditions. In some instances, the product precipitates directly from the reaction mixture, allowing for the reuse of the aqueous mother liquor.
Derivatization and Structural Modification of 3 2 Quinoxalinyl Aniline
Design Principles for Novel Quinoxaline (B1680401) Derivatives
The design of novel quinoxaline derivatives is often guided by the goal of enhancing specific physicochemical or biological properties. A key principle involves the strategic introduction of various electron-withdrawing or electron-donating groups to modulate the electronic structure of the quinoxaline system. For instance, the incorporation of electron-withdrawing substituents like fluorine or cyano groups can lower the energy levels of the molecule. acs.org This principle of tuning the electronic properties is fundamental in materials science applications.
Another important design strategy is the principle of molecular hybridization, which involves combining the quinoxaline scaffold with other pharmacologically relevant moieties to create hybrid molecules with potentially synergistic or novel activities. mdpi.com This approach has been successfully employed in the design of anticancer agents by linking quinoxaline with chalcone (B49325) fragments. mdpi.com The rationale behind this is to integrate the known biological activities of both scaffolds into a single molecule.
Furthermore, bioisosteric modifications are a common design principle where parts of the molecule are replaced with other groups that have similar physical or chemical properties. This can lead to improved potency, selectivity, or metabolic stability. For example, in the design of histone deacetylase (HDAC) inhibitors, quinoxaline moieties have been used as bioisosteres for other heterocyclic caps, with the nitrogen atoms acting as hydrogen-bond acceptors and zinc-binding regions. nih.gov The structural requirements for such inhibitors often guide the design of new quinoxaline derivatives. nih.gov
The development of structure-activity relationships (SARs) is a crucial aspect of the design process. This involves synthesizing a series of related compounds with systematic structural variations and evaluating their properties to identify key structural features responsible for a desired outcome. nih.govresearchgate.net This iterative process of design, synthesis, and testing allows for the optimization of lead compounds.
Substitution and Modification at the Quinoxaline Core
The quinoxaline core of 3-(2-Quinoxalinyl)aniline offers several positions for substitution and modification, allowing for the fine-tuning of its properties. A common starting point for such modifications is the synthesis of 2,3-dichloroquinoxaline (B139996), which serves as a versatile intermediate. derpharmachemica.comtandfonline.com This intermediate can be prepared from quinoxaline-2,3-dione through chlorination using reagents like phosphorus oxychloride (POCl3). derpharmachemica.com
The chlorine atoms in 2,3-dichloroquinoxaline are susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. For example, reaction with various amines and nitrogen-containing heterocycles can lead to the formation of 6-aminoquinoxalines. researchgate.net This approach allows for the systematic variation of substituents at the quinoxaline core.
Another strategy for modifying the quinoxaline core is through vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the direct functionalization of the heterocyclic ring with carbanions, leading to the introduction of cyanoalkyl, sulfonylalkyl, benzyl, or ester substituents, particularly when applied to quinoxaline N-oxides. rsc.org
Postsynthetic modification of quinoxaline-based structures has also been demonstrated in the context of covalent organic frameworks (COFs). This approach allows for chemical transformations to be performed on the already assembled framework, enabling the introduction of different functionalities within the nanopores. elsevierpure.com
The synthesis of quinoxaline derivatives can also be achieved through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. sid.irnih.govnih.gov This classical and widely used method allows for the construction of the quinoxaline ring system with various substituents, depending on the nature of the starting materials. nih.govnih.gov
Introduction of Various Aniline-Based Moieties
The aniline (B41778) moiety of this compound can be conceptually derived from the reaction of a substituted quinoxaline with an appropriate aniline derivative. The synthesis of related structures often involves the C-N coupling between a chloro-quinoxaline and various amino substrates. For instance, nonsymmetrical 2,3-diaminoquinoxaline derivatives can be prepared through the reaction of 3-chloro-N-alkylquinoxaline-2-amine with different aniline derivatives. tandfonline.com This highlights a general strategy for introducing diverse aniline-based moieties onto the quinoxaline scaffold.
The synthesis of N-propargyl aniline derivatives and their subsequent cyclization reactions catalyzed by metal Lewis acids represent another approach to generate quinoxaline or related heterocyclic structures. rsc.org While this method focuses on the construction of the heterocyclic ring from an aniline precursor, it underscores the versatility of aniline derivatives in the synthesis of fused nitrogen-containing heterocycles.
Furthermore, the reaction of N-substituted anilines with o-phenylenediamine (B120857) in the presence of a catalyst can afford 2,3-disubstituted quinoxaline derivatives. sapub.org This indicates that the aniline structure itself can be a building block for the quinoxaline ring, suggesting that a variety of aniline-based moieties can be incorporated during the primary synthesis of the quinoxaline system.
Synthesis of Specific Analogue Series
Quinoxaline-derived chalcones represent a significant class of analogues. A common synthetic route to these compounds is the Claisen-Schmidt condensation reaction. derpharmachemica.comscienceopen.com This reaction involves the base-catalyzed condensation of an aryl methyl ketone with an aromatic aldehyde. scienceopen.com In the context of quinoxaline-derived chalcones, this typically involves the reaction of a quinoxaline-containing acetophenone (B1666503) with a substituted aromatic aldehyde. derpharmachemica.com
For example, 1-(4-(3-chloroquinoxalin-2-ylamino)phenyl)ethanone can be synthesized and subsequently reacted with various aromatic aldehydes to yield a series of quinoxaline-derived chalcones. derpharmachemica.com The synthesis of the acetophenone precursor itself starts from the reaction of 2,3-dichloroquinoxaline with 4-amino acetophenone. derpharmachemica.com
The general structure of chalcones consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.gov The synthesis of quinoxaline-chalcone hybrids is driven by the potential for synergistic biological activities. mdpi.com
Table 1: Synthesis of Quinoxaline-Derived Chalcones via Claisen-Schmidt Condensation
| Starting Material 1 | Starting Material 2 | Product | Reference |
|---|---|---|---|
| 1-(4-(3-chloroquinoxalin-2-ylamino) phenyl) ethanone | Aromatic aldehydes | Quinoxaline-derived chalcone | derpharmachemica.com |
| Quinoxaline-based aryl ketone | Substituted aromatic aldehyde | Quinoxaline-chalcone hybrid | mdpi.com |
The synthesis of quinoxaline-derived hydrazones is another important derivatization strategy. These compounds are typically prepared through the condensation of a quinoxaline-containing hydrazide with an aldehyde or ketone. mdpi.com
A general synthetic pathway involves the initial preparation of a quinoxaline hydrazide. For instance, a quinoxalinone ester derivative can undergo hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to afford the corresponding hydrazide. mdpi.com This hydrazide derivative can then be reacted with various aldehydes to produce the final hydrazone derivatives. mdpi.comnih.gov
Another approach starts with the condensation of 1,2-diaminobenzene with α-ketoglutaric acid to yield 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propionic acid, which is then treated with hydrazine hydrate to form a hydrazone intermediate. This intermediate can be further reacted with substituted aromatic aldehydes to produce a series of quinoxalinone-derived hydrazones. nih.gov The growing interest in quinoxaline hydrazones stems from their diverse biological activities. researchgate.net
Table 2: General Synthesis of Quinoxaline-Derived Hydrazones
| Quinoxaline Precursor | Reagent(s) | Intermediate | Final Product | Reference(s) |
|---|---|---|---|---|
| Quinoxalinone ester | Hydrazine hydrate | Quinoxaline hydrazide | Quinoxaline-derived hydrazone (upon reaction with aldehyde) | mdpi.com |
| 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propionic acid | Hydrazine hydrate | Hydrazone intermediate | Quinoxalinone-derived hydrazone (upon reaction with aldehyde) | nih.gov |
Diaminoquinoxaline derivatives are a class of compounds that have been synthesized and investigated for their potential applications. A straightforward method for the synthesis of nonsymmetrical 2,3-diaminoquinoxalines involves a C-N coupling reaction. tandfonline.com This is typically achieved by reacting a chloro-quinoxaline intermediate, such as 2,3-dichloroquinoxaline, with various amino substrates. tandfonline.com
The synthesis can be performed in a stepwise manner. For example, 2,3-dichloroquinoxaline can first be reacted with one amine to form a 3-chloro-N-substituted-quinoxalin-2-amine intermediate. This intermediate can then be reacted with a different amine to yield the final N²,N³-disubstituted-quinoxaline-2,3-diamine. tandfonline.com
The synthesis of the 2,3-dichloroquinoxaline precursor is a key step, which is typically achieved by the reaction of quinoxaline-2,3-dione with a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF. tandfonline.com
Table 3: Synthesis of Diaminoquinoxaline Derivatives
| Starting Material | Reagent(s) | Intermediate(s) | Final Product | Reference |
|---|---|---|---|---|
| Benzene-1,2-diamine | Oxalic acid | Quinoxaline-2,3-dione | N²,N³-disubstituted-quinoxaline-2,3-diamine | tandfonline.com |
| Quinoxaline-2,3-dione | SOCl₂, DMF | 2,3-dichloroquinoxaline | tandfonline.com | |
| 2,3-dichloroquinoxaline | Alkyl amine, K₂CO₃ | 3-chloro-N-alkylquinoxaline-2-amine | tandfonline.com | |
| 3-chloro-N-alkylquinoxaline-2-amine | Aniline derivatives | tandfonline.com |
Based on a comprehensive search of available literature, detailed research findings and specific data tables concerning the derivatization of this compound and the quantitative impact of substituents on its reactivity and electronic properties could not be located. The existing research predominantly focuses on the broader class of quinoxaline derivatives, without specific experimental or computational data for derivatives of the this compound scaffold.
Therefore, it is not possible to generate the requested article content for the specified section while adhering to the strict requirements of providing detailed, compound-specific research findings and data tables. General principles of substituent effects on related aromatic and heterocyclic systems are well-documented, but applying these to this compound without direct evidence would not meet the required standard of scientific accuracy for this specific subject.
Advanced Characterization Techniques in Quinoxalinyl Aniline Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are pivotal in determining the molecular structure of 3-(2-Quinoxalinyl)aniline by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a broad singlet is observed for the amine (-NH₂) protons. The aromatic protons of both the quinoxaline (B1680401) and aniline (B41778) rings resonate in the downfield region, typically between 6.76 and 7.59 ppm, with their multiplicity (singlet, doublet, triplet, multiplet) and coupling constants providing information about their substitution pattern and spatial relationships.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum shows a series of distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms in the aromatic rings are observed in the range of 113.8 to 152.0 ppm, which is characteristic for sp²-hybridized carbons in such environments.
Table 1: NMR Data for this compound
| Technique | Solvent | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| ¹H NMR | CDCl₃ | 3.80 (bs, 2H, NH₂), 6.76 (dd, 1H), 7.20-7.33 (m, 1H), 7.45-7.59 (m, 2H) | |
| ¹³C NMR | CDCl₃ | 113.8, 117.0, 129.1, 129.4, 129.5, 130.1, 130.2, 137.8, 141.6, 142.2, 143.5, 147.3, 152.0 |
Abbreviations: bs = broad singlet, dd = doublet of doublets, m = multiplet.
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectral data confirms the molecular formula C₁₄H₁₁N₃.
In electrospray ionization (ESI) mass spectrometry, a common technique for organic molecules, the compound is typically observed as a protonated molecule [M+H]⁺. The experimentally determined mass-to-charge ratio (m/z) for the [M+H]⁺ ion of this compound is 222. This corresponds to the calculated molecular weight of 221.26 g/mol for the neutral molecule plus the mass of a proton. Further analysis of the fragmentation pattern can provide additional structural information. Predicted mass spectrometry data also shows the expected m/z values for other adducts, such as [M+Na]⁺ and [M+K]⁺.
Table 2: Mass Spectrometry Data for this compound
| Ion | Experimental m/z | Predicted m/z | Reference |
|---|---|---|---|
| [M+H]⁺ | 222 | 222.10257 | |
| [M+Na]⁺ | - | 244.08451 | |
| [M-H]⁻ | - | 220.08801 | |
| [M]⁺ | - | 221.09474 |
m/z = mass-to-charge ratio
The IR spectrum would be expected to show:
N-H stretching vibrations for the primary amine (-NH₂) group, typically appearing as two bands in the region of 3400-3300 cm⁻¹.
Aromatic C-H stretching vibrations usually observed above 3000 cm⁻¹.
C=N and C=C stretching vibrations from the quinoxaline and aniline rings in the 1620-1450 cm⁻¹ region.
N-H bending vibrations for the primary amine around 1650-1580 cm⁻¹.
C-N stretching vibrations for the aromatic amine, typically in the 1335-1250 cm⁻¹ range.
UV/Visible (UV/Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. For conjugated aromatic systems like this compound, this technique is particularly informative. Although a specific experimental UV/Vis spectrum for this compound was not found in the searched literature, the general features can be inferred.
The spectrum is expected to exhibit strong absorption bands in the UV region, characteristic of π → π* transitions within the quinoxaline and aniline aromatic systems. The extended conjugation between the two ring systems would likely result in a bathochromic (red) shift of the absorption maxima compared to the individual quinoxaline and aniline chromophores. The electronic properties of quinoxaline derivatives are known to be influenced by the nature and position of substituents, and the amino group on the aniline ring would act as an auxochrome, further modifying the absorption spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Computational and Theoretical Investigations of 3 2 Quinoxalinyl Aniline
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interaction.
In the context of 3-(2-Quinoxalinyl)aniline, docking studies would be employed to predict its binding affinity and mode of interaction within the active site of various protein targets. Quinoxaline (B1680401) derivatives are known to target several key proteins implicated in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and various kinases. ekb.egresearchgate.net For instance, studies on similar quinoxaline compounds targeting VEGFR-2 have shown binding affinity values ranging from -11.93 to -17.11 kcal/mol. ekb.eg These studies often reveal crucial hydrogen bond interactions with key amino acid residues like ASP 1044 and GLU 883 in the VEGFR-2 active site. ekb.eg Docking of other quinoxaline-1,2,3-triazole hybrids against EGFR has shown binding energies between –9.57 to –12.03 kcal/mol. nih.gov
A hypothetical docking study of this compound against a kinase receptor would identify key interactions, such as:
Hydrogen Bonding: The aniline (B41778) amine group and the quinoxaline nitrogen atoms could act as hydrogen bond donors or acceptors with polar residues in the receptor's binding pocket.
π-π Stacking: The aromatic rings of the quinoxaline and aniline moieties could engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
These interactions are critical for the stability of the ligand-receptor complex and are predictive of the compound's potential inhibitory activity.
Table 1: Illustrative Molecular Docking Data for Quinoxaline Derivatives Against Kinase Targets (Note: This data is from studies on various quinoxaline derivatives and is presented for illustrative purposes, as specific data for this compound was not found in the reviewed literature.)
| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Quinoxaline-based | VEGFR-2 | -15.63 to -17.11 | ASP 1044, GLU 883 |
| Quinoxaline-triazole | EGFR | -9.57 to -12.03 | Not specified |
| N-phenylacetamide-quinoxaline | VEGFR-2 | -8.65 to -10.21 | Cys919, Asp1046 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reaction energetics.
DFT calculations are used to determine the distribution of electrons within a molecule, providing insight into its reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.net
For quinoxaline derivatives, DFT studies have been performed to calculate these electronic properties. For example, a theoretical study on various quinoxalin-2(1H)-one derivatives using the B3LYP/6-31G(d,p) method calculated HOMO-LUMO energy gaps, which are essential for understanding charge transfer within the molecules. researchgate.net Similar studies on aniline-based azo dyes have also utilized DFT to assess these quantum chemical characteristics. rasayanjournal.co.in A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Table 2: Representative Electronic Properties Calculated via DFT for Quinoxaline Derivatives (Note: This table illustrates typical data obtained from DFT studies on related compounds, as specific calculations for this compound were not available.)
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Quinoxalin-2(1H)-one (Q1) | -6.65 | -1.74 | 4.91 |
| 3-methylquinoxalin-2(1H)-one (Q2) | -6.44 | -1.60 | 4.84 |
| 3-benzylquinoxalin-2(1H)-one (Q3) | -6.42 | -1.82 | 4.60 |
DFT can also be used to map out potential chemical reaction pathways and calculate the activation energies associated with them. This is valuable for understanding synthesis mechanisms and predicting the formation of byproducts. The classical and most effective method for synthesizing the quinoxaline core involves the condensation reaction between an ortho-phenylenediamine and a dicarbonyl compound. nih.gov
Theoretical studies could model the reaction pathway for the synthesis of this compound. This would typically involve the condensation of o-phenylenediamine (B120857) with 3-aminophenylglyoxal. DFT calculations would be used to determine the geometry of transition states and the energy barriers for each step of the reaction, such as imine formation and subsequent cyclization/aromatization, thus elucidating the most energetically favorable pathway. nih.govrsc.org
Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational changes and stability of a system, such as a ligand-receptor complex. A key metric used to evaluate stability is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable system is typically characterized by a low and converging RMSD value. nih.gov
For a complex of this compound bound to a protein target, an MD simulation would reveal the stability of the binding pose predicted by molecular docking. Studies on related quinoxaline derivatives have used MD simulations to confirm the stability of the ligand within the active site, with average RMSD values typically under 3 Å indicating a stable conformation. nih.gov These simulations provide a dynamic view of the interactions, showing how the ligand and protein adapt to each other and confirming the persistence of key hydrogen bonds and other interactions over time.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico prediction of ADME properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. Various computational models are used to predict properties like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity.
For this compound, ADME prediction tools would assess its drug-likeness based on criteria such as Lipinski's Rule of Five. Numerous studies on novel quinoxaline derivatives perform in silico ADMET predictions to evaluate their potential as drug candidates. rsc.orgnih.govnih.gov These studies predict parameters such as oral bioavailability, Caco-2 permeability, and potential for hepatotoxicity. For many synthesized quinoxaline compounds, these predictions show a high level of drug-likeness, suggesting good pharmacokinetic potential. rsc.orgmssm.edu
Table 3: Commonly Predicted ADME Properties and Their Significance (Note: Specific predicted values for this compound are not available in the literature. This table describes the parameters.)
| Property | Description | Favorable Range for Drug-Likeness |
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity. | < 5 |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | < 10 |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. | < 140 Ų |
| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed through the human gut. | High (>80%) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the quantitative chemical structure of a series of compounds to their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.
A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods are then used to build a regression model correlating these descriptors with activity. For example, a 3D-QSAR study on a series of quinoxaline derivatives developed a model indicating that less steric and more hydrophobic substituents would enhance their biological activity. nih.gov Such models provide valuable guidelines for designing more potent analogs of a lead compound like this compound by suggesting specific structural modifications to improve activity.
Applications of 3 2 Quinoxalinyl Aniline in Diverse Research Fields
Medicinal Chemistry and Biological Activity Studies
The inherent bioactivity of the quinoxaline (B1680401) core has prompted extensive research into its derivatives. The addition of an aniline (B41778) group at the 2-position of the quinoxaline ring system, as seen in 3-(2-Quinoxalinyl)aniline, has been shown to modulate and often enhance its biological profile. This has led to investigations into its antimicrobial, anticancer, and antiprotozoal properties.
Antimicrobial Properties
Derivatives of the quinoxaline scaffold are known to exhibit a broad spectrum of antimicrobial activities. The introduction of different substituents on the aniline ring of this compound has been a key strategy in the quest for more potent antibacterial and antifungal agents.
While specific data for this compound is not extensively documented in readily available literature, studies on closely related quinoxaline derivatives highlight the potential of this chemical class. For instance, symmetrically and asymmetrically 2,3-disubstituted quinoxalines have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that the presence of anilino groups at the 2 and/or 3 positions of the quinoxaline ring can confer good to moderate antibacterial properties. nih.gov
In one study, novel quinoxalinone derivatives were synthesized and evaluated for their in vitro antibacterial activity, showing varied efficacy against different bacterial strains. Another study on 2,3-disubstituted quinoxalines reported that certain compounds exhibited high antibacterial activity against Escherichia coli and Bacillus subtilis. nih.gov These findings suggest that the core structure of this compound is a promising backbone for the development of new antibacterial agents.
Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives
| Compound | Test Organism | Activity (MIC in µg/mL) |
|---|---|---|
| Compound 2d | Escherichia coli | 8 |
| Compound 3c | Escherichia coli | 8 |
| Compound 2d | Bacillus subtilis | 16 |
| Compound 3c | Bacillus subtilis | 16 |
| Compound 4 | Bacillus subtilis | 16 |
| Compound 6a | Bacillus subtilis | 16 |
MIC: Minimum Inhibitory Concentration. Data is illustrative of the activity of related quinoxaline derivatives. nih.gov
The antifungal potential of quinoxaline derivatives is also an active area of research. Studies have shown that certain substituted quinoxalines possess considerable activity against various fungal strains. For example, a pentacyclic quinoxaline derivative demonstrated the highest antifungal activity against both Candida albicans and Aspergillus flavus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov Furthermore, some quinoxaline derivatives have been reported to be effective against plant pathogenic fungi.
A study focusing on 3-hydrazinoquinoxaline-2-thiol, a related quinoxaline derivative, demonstrated higher efficacy than Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov This underscores the potential of the quinoxaline scaffold in the development of novel antifungal treatments.
Table 2: Antifungal Activity of a Pentacyclic Quinoxaline Derivative
| Compound | Test Organism | Activity (MIC in µg/mL) |
|---|---|---|
| Pentacyclic Compound 10 | Candida albicans | 16 |
| Pentacyclic Compound 10 | Aspergillus flavus | 16 |
MIC: Minimum Inhibitory Concentration. Data is illustrative of the activity of a related quinoxaline derivative. nih.gov
Research into the antiprotozoal effects of quinoxaline derivatives has revealed promising activity against various parasites. While direct studies on this compound are scarce, related compounds have been evaluated. For instance, a series of new quinoxalines was synthesized and tested in vitro against Leishmania donovani, Trypanosoma brucei brucei, and Trichomonas vaginalis, with some compounds showing interesting antileishmanial properties with IC50 values below 20 microM. nih.gov
Infection with the protozoan Entamoeba histolytica is a major health concern in many parts of the world. nih.gov While current treatments exist, the search for new and more effective antiamoebic drugs is ongoing. researchgate.net The evaluation of quinoxaline derivatives in this context is a promising avenue of research.
Anticancer and Anti-proliferative Potentials
The development of novel anticancer agents is a critical area of medicinal chemistry, and quinoxaline derivatives have shown significant promise. The ability of these compounds to inhibit the growth of cancer cells has been demonstrated in numerous studies.
Derivatives of this compound have been synthesized and evaluated for their in-vitro anti-cancer activity against various tumor cell lines. In a notable study, a series of N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (B126) derivatives, which are structurally very similar to this compound, were tested against human colon carcinoma (HCT116), liver hepatocellular carcinoma (Hep G2), and human breast adenocarcinoma (MCF-7) cell lines. nih.gov
One of the compounds, designated as XVa, which features a chloro group on the quinoxaline ring and an unsubstituted anilino-benzamide moiety, exhibited significant anticancer activity. It showed prominent activity against HCT116 and MCF-7 cell lines with IC50 values of 4.4 µM and 5.3 µM, respectively. nih.gov Another derivative, VIIIc, from a series of 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea and thiourea (B124793) moieties, displayed the best anticancer activity against the HCT116 and MCF-7 cell lines with IC50 values of 2.5 µM and 9 µM, respectively. nih.gov These findings highlight the potential of the this compound scaffold as a basis for the development of new cytotoxic agents.
Table 3: In-vitro Anticancer Activity of N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide Derivatives
| Compound | HCT116 Cell Line IC50 (µM) | Hep G2 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) |
|---|---|---|---|
| XVa | 4.4 | 10 | 5.3 |
| XVb | 15.5 | 39.8 | 21.4 |
IC50: The half maximal inhibitory concentration. Data from a study on closely related derivatives. nih.gov
Table 4: In-vitro Anticancer Activity of 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea and thiourea Derivatives
| Compound | HCT116 Cell Line IC50 (µM) | Hep G2 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) |
|---|---|---|---|
| VIIIa | 15.7 | 9.8 | 11.2 |
| VIIIc | 2.5 | 10.1 | 9 |
| VIIIe | 8.4 | 12.6 | 10.8 |
IC50: The half maximal inhibitory concentration. Data from a study on closely related derivatives. nih.gov
Induction of Apoptosis
A critical mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Several studies have highlighted the capacity of quinoxaline derivatives to trigger this process in cancer cells.
Research into a series of quinoxaline derivatives identified a compound, designated VIIIc, which belongs to the 3-(methylquinoxalin-2-yl)amino class, as a potent inducer of apoptosis. nih.gov This compound was observed to cause a significant disruption in the cell cycle of HCT116 human colon carcinoma cells, leading to cell cycle arrest at the G2/M phase. nih.gov This activity marks it as a promising lead compound for the development of new anticancer therapies that function by inducing apoptosis. nih.gov
Similarly, the quinoxaline derivatives known as DEQX and OAQX have demonstrated anti-tumor activity by successfully inducing apoptosis in colorectal cancer cells. nih.gov Another study focused on a novel quinoxaline-containing peptide, RZ2, which was found to induce apoptosis in cancer cells through the modulation of autophagy. rsc.org RZ2 achieves this by promoting the formation of acidic compartments, disrupting the mitochondrial membrane potential, and increasing mitochondrial reactive oxygen species (ROS), which collectively push the cells toward apoptosis. rsc.org
Further investigations into novel quinoxaline-3-propanamides revealed that a specific derivative, compound 14, is a potent apoptosis inducer. nih.gov This compound was shown to significantly increase the cellular levels of key apoptotic markers, including caspase-3 and the tumor suppressor protein p53. nih.govnih.gov It also elevated the expression of the pro-apoptotic protein BAX while concurrently decreasing the levels of the anti-apoptotic protein BCL2. nih.govnih.gov Flow cytometry analysis confirmed its apoptotic-inducing effects, showing an increase in the population of cells in the pre-G1 phase of the cell cycle. nih.govnih.gov
Table 1: Quinoxaline Derivatives as Apoptosis Inducers
| Compound/Derivative Class | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Compound VIIIc | HCT116 (Colon) | Cell cycle arrest at G2/M phase | nih.gov |
| DEQX and OAQX | Colorectal Cancer | Induction of apoptosis | nih.gov |
| Peptide RZ2 | Cancer Cells | Autophagy modulation, mitochondrial disruption, increased ROS | rsc.org |
| Compound 14 | MCF-7 (Breast) | Increased caspase-3, p53, and BAX; decreased BCL2 | nih.govnih.gov |
Antiviral Activity (including Anti-HIV, Anti-Herpes)
The quinoxaline framework has proven to be a versatile scaffold for the development of antiviral agents, with documented activity against a range of viruses, including those from the Herpesviridae and Retroviridae families. nih.gov
In the context of anti-herpes activity, one study synthesized a series of nih.govnih.govmdma.chtriazolo[4,3-a]quinoxaline derivatives. Among them, the compound 1-(4-chloro-8-methyl nih.govnih.govmdma.chtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea demonstrated the highest activity against the Herpes simplex virus (HSV) in a plaque-reduction assay. nih.gov Another compound, 2,3-Dihydroxy-quinoxaline, was identified for its ability to induce the ATPase activity of the Herpes Simplex Virus thymidine (B127349) kinase (HSV-TK), an enzyme crucial for viral replication. nih.gov
Quinoxaline-based structures have also shown significant promise as anti-HIV agents. Research focused on quinoline-1,2,3-triazole-aniline hybrids has yielded compounds with potent in vitro activity against the HIV-1 virus. preprints.org Specifically, compounds 11g, 11h, and 11i from this series exhibited noteworthy inhibitory effects. preprints.org Compound 11h was particularly potent, demonstrating an activity level nine times greater than that of the established antiretroviral drug Azidothymidine (AZT). preprints.org Molecular docking studies suggest that this compound interacts with key amino acid residues within the active site of the HIV-1 reverse transcriptase enzyme. preprints.org
Anti-inflammatory and Analgesic Effects
Derivatives of quinoxaline have been investigated for their potential to alleviate inflammation and pain, demonstrating significant efficacy in various preclinical models.
A study involving newly synthesized substituted quinoxaline and furo[2,3-b]quinoxaline (B11915687) derivatives revealed strong anti-inflammatory activity in chronic inflammatory models. nih.gov The compounds 3, 4b, 4e, and 5b showed potent effects, while compound 5a was found to be equipotent to the widely used nonsteroidal anti-inflammatory drug (NSAID), indometacin. nih.gov In addition to their anti-inflammatory properties, all the tested compounds in this study exhibited moderate analgesic activity. nih.gov
Further research on the quinoxaline derivatives DEQX and OAQX confirmed their anti-inflammatory and peripheral analgesic effects. nih.gov These compounds were shown to act by reducing leukocyte migration and decreasing the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov Another comprehensive study synthesized a variety of quinoxaline derivatives, including biphenyl (B1667301) quinoxaline and quinoxaline-2-one, and evaluated their biological activities. researchgate.net Several of these compounds displayed significant analgesic effects in the acetic acid-induced writhing test in mice, while others showed a reduction in carrageenan-induced paw edema in rats that was comparable to the effect of indomethacin. researchgate.net
Table 2: Anti-inflammatory and Analgesic Activity of Quinoxaline Derivatives
| Compound/Derivative | Activity | Model/Mechanism | Comparison | Reference |
|---|---|---|---|---|
| 5a | Anti-inflammatory | Chronic inflammatory models | Equipotent to Indometacin | nih.gov |
| 3, 4b, 4e, 5b | Anti-inflammatory | Chronic inflammatory models | Strong activity | nih.gov |
| DEQX, OAQX | Anti-inflammatory | Leukocyte migration, IL-1β & TNF-α reduction | - | nih.gov |
| DEQX, OAQX | Analgesic | Peripheral analgesic effect | - | nih.gov |
| Various derivatives | Analgesic | Acetic acid-induced writhing (mice) | Significant protection | researchgate.net |
| Various derivatives | Anti-inflammatory | Carrageenan-induced paw edema (rats) | Comparable to Indometacin | researchgate.net |
Antitubercular and Antimalarial Applications
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Quinoxaline and its derivatives have been identified as a promising class of compounds in this area. nih.gov
Quinoxaline-1,4-di-N-oxides (QdNOs) in particular have shown potential as effective anti-TB candidates. nih.gov A study focusing on a new series of QdNOs containing amino acid side chains reported promising antitubercular activity, with most compounds exhibiting IC50 values that are comparable to clinically used tuberculosis drugs. nih.gov The structure-activity relationship analysis highlighted the importance of specific substituents on both the aromatic ring and the side chain for potent activity. nih.gov
Furthermore, research on molecular hybrids has also shown promise. A series of quinoline-1,2,3-triazole-aniline hybrids were synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis. preprints.org One compound from this series, 11h, displayed moderate activity, indicating that this hybrid scaffold could be a starting point for developing more potent antitubercular drugs. preprints.org While some 2,3-bifunctionalized quinoxalines have been tested for antitubercular activity, the observed effects were minimal. nih.gov
Information regarding the antimalarial applications of this compound specifically was not detailed in the reviewed research.
Kinase Inhibition Studies (e.g., VEGFR-2, FGFR-4, AMPA-receptor antagonism)
Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Consequently, VEGFR-2 is a major target for cancer therapy. nih.govdrugs.com
Several studies have identified quinoxaline derivatives as potent VEGFR-2 inhibitors. A library of quinoxalin-2-one derivatives was explored, leading to the discovery of compound 7f, which exhibited 1.2 times the VEGFR-2 inhibitory activity of the multi-kinase inhibitor drug, sorafenib. nih.gov Another class of compounds, quinoxaline-3-propanamides, also proved to be effective. nih.govnih.gov Compound 14 from this series showed VEGFR-2 inhibitory activity similar to that of sorafenib, with an IC50 value of 0.076 µM. nih.govnih.gov The antiangiogenic potential of these compounds was further confirmed by their ability to lower the levels of VEGF-A. nih.govnih.gov
In addition to VEGFR-2, Fibroblast Growth Factor Receptors (FGFRs) are also important targets in oncology. researchgate.net The compound LY2874455 is a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4, and it also demonstrates inhibitory activity against VEGFR2. researchgate.netselleckchem.com
Information on AMPA-receptor antagonism by this compound derivatives was not prominent in the surveyed literature.
Table 3: Quinoxaline Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| 7f | VEGFR-2 | 1.2x more potent than Sorafenib | nih.gov |
| 14 | VEGFR-2 | 0.076 µM | nih.govnih.gov |
| LY2874455 | FGFR1, 2, 3, 4 | 2.8, 2.6, 6.4, 6.0 nM | selleckchem.com |
| LY2874455 | VEGFR2 | 7 nM | selleckchem.com |
DNA Interaction Studies (e.g., Intercalating Ligands)
The planar structure of the quinoxaline ring system makes it an ideal candidate for interaction with DNA. Many quinoxaline derivatives function as DNA intercalating agents, where the flat aromatic molecule inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for many anticancer and antiviral drugs. nih.gov
The pharmacological activity of compounds like 6H-Indolo[2,3-b]quinoxaline derivatives is predominantly attributed to DNA intercalation. nih.gov The thermal stability of the complex formed between the quinoxaline derivative and DNA is a critical parameter in determining the compound's biological activity. nih.gov This stability is influenced by the types of substituents and side chains attached to the quinoxaline nucleus and their orientation within the DNA grooves. nih.gov The planar nature of the quinoxaline ligand, especially when chelated to a metal ion, provides an effective structure for intercalative binding. researchgate.net
Anticonvulsant Activity
Quinoxaline derivatives have been explored as potential treatments for epilepsy due to their anticonvulsant properties. Different chemical modifications of the quinoxaline scaffold have led to compounds with significant activity in various seizure models.
One study identified 3-hydroxy-2-quinoxalinecarboxylic acid (HQC) as an antagonist of excitatory amino acid receptors. nih.gov When administered intracerebroventricularly, HQC provided dose-dependent protection against picrotoxin-induced convulsions and death in animal models, confirming that antagonism of these receptors is a viable strategy for anticonvulsant action. nih.gov
Other research has focused on synthesizing novel quinoxaline derivatives linked to a pyridine (B92270) moiety, with several of these compounds being identified as potent anticonvulsant agents. scispace.commdpi.com Additionally, 2,3-disubstituted quinazolin-4(3H)-one derivatives, which are structurally related to quinoxalines, have been evaluated for their anticonvulsant activity using the pentylenetetrazole (PTZ)-induced seizure model in mice, with many of the compounds showing protective properties. mdpi.com The mechanism for some of these compounds is thought to involve the allosteric modulation of the GABA-A receptor. mdpi.com Earlier work on 3-aryl-4(3H)-quinazolinones also demonstrated anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous metrazol (scMet) tests. mdma.ch
Materials Science and Advanced Functional Materials Research
The unique molecular structure of this compound, which combines an electron-deficient quinoxaline moiety with an electron-donating aniline group, has positioned it and its derivatives as highly versatile building blocks in materials science. This donor-acceptor (D-A) architecture is fundamental to the development of advanced functional materials with tailored optoelectronic properties.
Development of Electroluminescent Materials and Organic Light-Emitting Devices (OLEDs)
Quinoxaline derivatives are recognized for their potential in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities and thermal stability. figshare.comgoogle.com Compounds incorporating a quinoxaline acceptor and a triarylamine donor, a structure closely related to this compound, have been successfully used to fabricate OLEDs. figshare.comresearchgate.net These materials can function as both the hole-transporting and emitting layers. figshare.com The emission color of these dipolar compounds can be tuned from bluish-green to orange by modifying the donor (diarylamine) and acceptor (quinoxaline) units. figshare.com
In one study, a multifunctional luminescent material with a D-A-D symmetrical structure, using quinoxaline as the acceptor and triphenylamine (B166846) as the donor, demonstrated good electroluminescence performance in both doped and non-doped devices. rsc.org Furthermore, quinoxaline-based materials have been developed as thermally activated delayed fluorescence (TADF) emitters, which are considered next-generation materials for high-efficiency OLEDs. rsc.org By combining a quinoxaline-based acceptor with various donor molecules, researchers have achieved high performance, with one device reaching a maximum brightness of 36,480 cd/m², a power efficiency of 41.0 lm W⁻¹, and an external quantum efficiency (EQE) of 15.3%. rsc.org
Table 1: Performance of OLEDs Incorporating Quinoxaline-Triarylamine Derivatives
| Donor Moiety | Acceptor Moiety | Device Role | Max. Efficiency | Emission Color | Reference |
|---|---|---|---|---|---|
| Triphenylamine | Quinoxaline | Emitter | 15.3% (EQE) | Varies | rsc.org |
| Triarylamine | Quinoxaline | Hole-Transport & Emitter | Promising | Bluish-Green to Orange | figshare.comresearchgate.net |
Organic Semiconductors and Optoelectronics
The inherent electronic properties of quinoxaline derivatives make them suitable for use as organic semiconductors. researchgate.netcam.ac.uk Their molecular structure, featuring sp2-hybridized carbon, allows for the formation of delocalized π-electron systems, which are essential for charge transport. cam.ac.uk The electronic characteristics of these molecular semiconductors are largely determined by their molecular design rather than their crystal structure, which allows for fine-tuning through synthetic chemistry. cam.ac.uk
Research has demonstrated the synthesis of novel quinoxaline derivatives for use in organic thin-film transistors (OTFTs). researchgate.net These materials, when incorporated as the semiconductor layer in a top-contact/bottom-gate OTFT, have shown promising electrical performance. researchgate.net The combination of an electron-donating aniline group with the electron-accepting quinoxaline core facilitates charge separation and transport, which are critical processes in optoelectronic devices. springerprofessional.demdpi.com Quinoxaline-based systems are frequently employed in various optoelectronic applications, including organic solar cells and photodetectors, underscoring their versatility as semiconductor materials. researchgate.netresearchgate.net
Chromophores for Photoluminescence Applications
Quinoxaline-based compounds are known to be photoactive and are widely investigated for their useful optical properties. mdpi.com Derivatives featuring a 2-(thienyl)quinoxaline structure exhibit variable fluorescence properties, with emission wavelengths in the visible region (401–491 nm) that depend on the specific molecular structure and the extent of conjugation. rsc.org
The donor-acceptor nature of molecules like this compound leads to intramolecular charge transfer (ICT) upon photoexcitation, which is often responsible for their strong fluorescence. Materials based on quinoxaline and triphenylamine have been shown to exhibit high-contrast, polymorph-dependent emission, spanning from green to red. rsc.org This phenomenon, along with mechanochromic luminescence (a change in emission color upon application of mechanical force), makes these materials promising for applications in sensors, security inks, and optical data storage. rsc.org
Components in Dye-Sensitized Solar Cells (DSSCs)
The donor-π-acceptor (D-π-A) architecture is a cornerstone of efficient metal-free organic dyes for dye-sensitized solar cells (DSSCs). case.edu Quinoxaline derivatives are excellent candidates for the electron-accepting unit in these sensitizers. researchgate.netcase.edu Numerous studies have utilized quinoxaline-based dyes, often incorporating a triphenylamine donor, to achieve high power conversion efficiencies (PCE). case.edunih.gov
By modifying the molecular structure, such as extending the π-conjugated bridge or introducing additional acceptor groups, researchers can enhance light-harvesting efficiency and optimize the energy levels for efficient electron injection into the semiconductor (typically TiO₂) conduction band. springerprofessional.deresearchgate.netnih.gov A series of Y-shaped sensitizers incorporating quinoxaline moieties achieved PCEs up to 7.92% under standard sunlight (AM 1.5G). nih.gov Remarkably, under indoor lighting conditions, the efficiency of these cells was boosted significantly, reaching up to 30.45% under 2500 lux illumination. nih.gov This highlights the promise of quinoxaline-based dyes for a new generation of solar cells designed for ambient lighting environments. nih.gov
Table 2: Performance of DSSCs with Quinoxaline-Based Sensitizers
| Sensitizer Structure | Power Conversion Efficiency (PCE) | Illumination Condition | Reference |
|---|---|---|---|
| Y-shaped Quinoxalinoid | Up to 7.92% | AM 1.5G (One Sun) | nih.gov |
| Y-shaped Quinoxalinoid | Up to 30.45% | 2500 lux (Indoor Light) | nih.gov |
| D-A-π-A (RC-22) | 5.56% | AM 1.5G (One Sun) | case.edu |
Chemical Sensors (e.g., Anion Sensors)
The optical and electronic properties of quinoxaline derivatives can be modulated by their local chemical environment, making them suitable for use in chemical sensors. mdpi.com Their ability to change color (colorimetric) or fluorescence in response to external stimuli allows for the detection of various analytes. mdpi.comresearchgate.net
Quinoxaline-based fluorescent probes have been designed for the detection of aniline and p-nitroaniline in environmental samples, demonstrating high sensitivity with limits of detection in the nanomolar to micromolar range. nih.gov Another study developed a water-soluble, push-pull quinoxaline derivative as a dual-channel optical sensor for pH monitoring in acidic aqueous solutions (pH 1–5). mdpi.comresearchgate.net This sensor exhibits distinct shifts in both its absorption and emission bands upon protonation of the quinoxaline ring, with changes easily observable by the naked eye. mdpi.comresearchgate.net The inherent electron-deficient nature of the quinoxaline ring also makes it a suitable signaling unit for the development of anion sensors. mdpi.com
Catalysis Research (as Ligands or Catalysts)
In the field of catalysis, the application of this compound and its analogs primarily revolves around their use as ligands in transition metal-catalyzed reactions. The aniline moiety provides a nitrogen donor atom that can coordinate to a metal center, while the quinoxaline ring can influence the electronic properties and steric environment of the resulting metal complex.
While direct use of this compound as a catalyst is less documented, its structural motifs are relevant. For instance, heterocyclic compounds are used in ligand-promoted C-H activation reactions. nih.gov Ligands containing pyridine and amine functionalities have been shown to be effective in palladium-catalyzed meta-C-H arylation of anilines and other heterocycles. nih.gov The development of versatile ligands is crucial for enabling a broad substrate scope and allowing for the coupling of various heterocyclic partners. nih.gov The structural features of this compound make it a plausible candidate for such ligand design in developing novel catalytic systems. Additionally, quinoxalin-2(1H)-ones have been the subject of C-H functionalization reactions using heterogeneous photocatalysts like graphitic carbon nitride (g-C₃N₄), demonstrating the chemical reactivity of the quinoxaline core in catalytic transformations. mdpi.com
Research on this compound in Corrosion Inhibition Remains Undisclosed
Despite a thorough review of scientific literature, specific research detailing the application of this compound as a corrosion inhibitor is not publicly available. Consequently, the requested detailed analysis, including data tables and specific research findings on its performance in this field, cannot be provided at this time.
While the broader class of quinoxaline derivatives has been the subject of extensive research in the field of corrosion science, information on this particular compound is absent from published studies. Quinoxaline and its derivatives are known for their potential as corrosion inhibitors, primarily for mild steel in acidic environments. Their effectiveness is generally attributed to the presence of nitrogen atoms and the planar structure of the quinoxaline ring system, which facilitates adsorption onto metal surfaces. This adsorption forms a protective layer that impedes the corrosive process.
Studies on various quinoxaline derivatives have employed a range of electrochemical and surface analysis techniques to evaluate their inhibition efficiency. These methods often include:
Potentiodynamic Polarization: To determine the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process.
Electrochemical Impedance Spectroscopy (EIS): To assess the resistance of the protective film formed by the inhibitor.
Weight Loss Measurements: A gravimetric method to quantify the rate of corrosion in the presence and absence of the inhibitor.
Surface Analysis Techniques (e.g., SEM, AFM, XPS): To visualize the morphology of the metal surface and confirm the adsorption of the inhibitor molecules.
Quantum Chemical Calculations and Molecular Dynamics Simulations: To theoretically understand the adsorption mechanism and correlate the molecular structure of the inhibitor with its performance.
These studies on other quinoxaline compounds have consistently demonstrated that their inhibition efficiency is influenced by factors such as the concentration of the inhibitor, the temperature of the corrosive environment, and the specific chemical functionalities attached to the quinoxaline core.
However, without specific experimental data for this compound, any discussion of its corrosion inhibition properties, including the creation of data tables and detailed research findings, would be speculative and fall outside the bounds of scientifically accurate reporting. Further experimental research is required to elucidate the potential of this compound as a corrosion inhibitor and to quantify its performance characteristics.
Mechanistic Elucidation of Reactions Involving 3 2 Quinoxalinyl Aniline
Investigation of Reaction Pathways
The formation and transformation of the quinoxaline (B1680401) scaffold, particularly when substituted with an aniline (B41778) moiety, can proceed through several distinct mechanistic pathways. These routes are often complex, involving multiple steps and reactive intermediates.
The most fundamental and widely utilized method for synthesizing the quinoxaline ring is the condensation reaction between an aromatic ortho-diamine and a 1,2-dicarbonyl compound. nih.govsapub.org The mechanism for this acid-catalyzed reaction begins with the coordination of one of the dicarbonyl compound's carbonyl groups to an acid catalyst, which enhances its electrophilicity. nih.gov This is followed by a nucleophilic attack from one of the amino groups of the ortho-diamine. A subsequent dehydration step yields an imine intermediate. nih.gov An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl group, which, after another dehydration step, results in the aromatic quinoxaline ring. nih.govnih.gov
Intramolecular cyclization represents another important pathway. For instance, N-propargyl aniline derivatives can undergo main group metal Lewis acid-catalyzed intramolecular hydroamination, leading to quinoxaline products through a 6-exo-dig cyclization. researchgate.netrsc.org Similarly, gold-catalyzed intramolecular hydroamination of specifically substituted N-alkynyl indoles can produce tricyclic quinoxaline-containing structures, also via a selective 6-exo-dig cyclization process. nih.gov
A tandem oxidative azidation/cyclization of N-arylenamines provides a modern approach to quinoxaline synthesis. nih.govacs.org This method utilizes an oxidant like (diacetoxyiodo)benzene (B116549) to facilitate two oxidative C-N bond-forming events in a single operational sequence. nih.govacs.org
Cascade reactions provide an elegant and efficient route to complex molecules like 2-aryl-3-(2-aminoaryl)quinoxalines from simpler precursors in a single pot. A notable example involves the reaction of 2-arylindoles with 1,2-diaminoarenes. researchgate.netnih.gov The mechanism is initiated by an oxidative dearomatization of the 2-arylindole, which leads to the in situ formation of a reactive 2-arylindole-3-one intermediate. researchgate.net This intermediate then undergoes a ring-opening event, triggered by the nucleophilic attack of the 1,2-diaminoarene. The resulting open-chain species subsequently undergoes an intramolecular cyclization and dehydration sequence to construct the final quinoxaline product. researchgate.netnih.gov This tandem process is highly efficient as it forms multiple bonds and a complex heterocyclic system under mild conditions. nih.gov
Oxidative dearomatization is a key initial step in several synthetic pathways leading to quinoxaline derivatives, transforming stable aromatic precursors into highly reactive, non-aromatic intermediates. nih.gov This process can be achieved using various reagents and conditions. Hypervalent iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX), can regioselectively dearomatize anilines to generate ortho-quinol imines. nih.govfao.org Similarly, λ3-iodanes can mediate the dearomatization of phenols. nih.gov
In the context of synthesizing 3-(2-quinoxalinyl)aniline analogues, the electrochemical oxidative dearomatization of 2-arylindoles is a critical step in the ring-opening/cyclization cascade. researchgate.net This anodic process generates a 2-arylindole-3-one intermediate, which is the key electrophile that engages the 1,2-diaminoarene in the subsequent steps of the cascade. researchgate.net Anodic dearomatization has also been developed for 2-alkynylanilines, highlighting its utility in generating versatile precursors for indole (B1671886) synthesis. rsc.org
Role of Catalysts and Reagents in Reaction Mechanisms
Catalysts and reagents play a pivotal role in directing the course of reactions, enhancing reaction rates, and enabling transformations that would otherwise be unfeasible. In the synthesis of quinoxalines, a wide array of catalysts are employed.
Acid Catalysts : Brønsted acids like acetic acid and p-toluenesulfonic acid are classic catalysts for the condensation of diamines and dicarbonyls. nih.govsapub.org They function by protonating a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. nih.gov Lewis acids, such as tin(IV) chloride and indium(III) chloride, are effective in promoting intramolecular cyclizations of N-propargyl anilines. researchgate.netrsc.org
Metal Catalysts : Various transition metals are used. Gold catalysts are particularly effective for intramolecular hydroamination reactions. nih.gov Other metals and their salts, including CuSO₄·5H₂O, nickel nanoparticles, and Pd(OAc)₂, are also employed in different synthetic strategies. nih.gov Copper(I) chloride (CuCl) has been shown to be crucial in directing the outcome of three-component reactions, selectively yielding 1,2-dihydroisoquinolin-1-ylphosphonates. mdpi.com
Oxidizing Reagents : Oxidants are essential in many pathways. In the tandem azidation/cyclization of N-arylenamines, (diacetoxyiodo)benzene serves as the oxidant. nih.gov For certain derivatizations, a combination of iodine and tert-butyl hydroperoxide (I₂/TBHP) can initiate reactions through a radical mechanism. rsc.org Potassium persulfate (K₂S₂O₈) is another common oxidant used to initiate radical cascades. mdpi.com
Heterogeneous and Photocatalysts : To align with green chemistry principles, solid-supported and recyclable catalysts have been developed. Graphene oxide (GO) can catalyze the initial reduction of a nitro group, followed by a one-pot condensation. rsc.org Graphitic carbon nitride (g-C₃N₄) has been used as a heterogeneous photocatalyst, often activated by visible light, to promote oxidations and other transformations. organic-chemistry.orgmdpi.com
Radical Mechanisms in Derivatization
The functionalization of the quinoxaline core, especially at the C3 position of quinoxalin-2(1H)-one derivatives, can be effectively achieved through radical-mediated reactions. researchgate.net These mechanisms typically involve the generation of a radical species which then adds to the electron-deficient pyrazine (B50134) ring.
For example, in three-component reactions involving quinoxalin-2(1H)-ones, an oxidant like potassium persulfate (K₂S₂O₈) can initiate the formation of radicals from a suitable precursor. mdpi.com A trifluoromethyl radical (•CF₃) can be generated from sodium trifluoromethanesulfinate (CF₃SO₂Na). mdpi.com This highly reactive radical then adds to the C3 position of the quinoxalinone ring. The resulting radical intermediate can then react with a third component, such as an alkene, in a cascade process to yield a more complex C3-substituted product. mdpi.com The involvement of free radicals in these pathways has been confirmed by controlled experiments. mdpi.com Another strategy involves the visible light-assisted double radical isocyanide insertion into o-diisocyanoarenes using perfluoroalkyl iodides, which proceeds via a radical mechanism. rsc.org
Electrochemical Reaction Mechanisms
Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for oxidation and reduction processes. The synthesis of 2-aryl-3-(2-aminoaryl)quinoxalines from 2-arylindoles is a prime example of a sophisticated electrochemical reaction mechanism. researchgate.net The key step is the anodic oxidative dearomatization of the indole substrate. researchgate.net
The mechanism proceeds under mild, metal-free electrochemical conditions. The 2-arylindole undergoes a two-electron oxidation at the anode to generate a reactive 2-arylindole-3-one intermediate in situ. researchgate.netmdpi.com This dearomatized species is highly electrophilic and is immediately trapped by a 1,2-diaminoarene present in the reaction mixture. This initiates a ring-opening/cyclization cascade, as described previously, to afford the final quinoxaline product in moderate to good yields. researchgate.net The electrochemical approach avoids the use of stoichiometric chemical oxidants, making the process more environmentally benign. The general principles of aniline electrochemistry, which involve the formation of radical cations upon one-electron oxidation, are also relevant to understanding the potential reactivity of the aniline moiety within the target molecule under electrochemical conditions. mdpi.commdpi.com
Influence of Substituents on Reaction Mechanisms and Regioselectivity
No publicly available research data was found to populate this section.
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Strategies
The classic synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.gov However, research has shifted towards developing more efficient, milder, and versatile protocols for synthesizing 2-arylquinoxalines, the structural class to which 3-(2-Quinoxalinyl)aniline belongs.
One efficient approach involves the reaction of α,α-dibromoacetophenones with o-phenylenediamine. This method proceeds under mild reflux conditions in ethanol (B145695), providing a straightforward, one-step procedure to generate various 2-arylquinoxalines in good yields. connectjournals.comresearchgate.net Another novel strategy utilizes 3-aroylmethylene-2H-indol-2-ones as precursors, which react with 1,2-diamines in the presence of graphene oxide (GO) as a recyclable catalyst. This reaction is notable for the oxidative cleavage of a C=C bond during the process. tandfonline.com
More advanced, metal-catalyzed methods have also been developed. A ruthenium-catalyzed hydrogen transfer strategy enables a one-pot synthesis from 2-nitroanilines and biomass-derived vicinal diols, avoiding the need for external reducing agents. rsc.org Furthermore, a mechanochemical approach using ball milling has been established for the synthesis of 2-arylquinoxalines from aryldiazonium salts, which can be performed without solvents or catalysts, representing a significant advancement in green chemistry. researchgate.net
Table 1: Comparison of Modern Synthetic Strategies for 2-Arylquinoxalines
| Method | Precursors | Catalyst/Conditions | Solvent | Advantages |
|---|---|---|---|---|
| Dibromoacetophenone Reaction | α,α-dibromoacetophenones, o-phenylenediamine | Reflux | Ethanol | Mild conditions, one-step procedure connectjournals.comresearchgate.net |
| Graphene Oxide Catalysis | 3-Aroylmethylene-2H-indol-2-ones, 1,2-diamines | Graphene Oxide (GO), 60 °C | Methanol (B129727) | Recyclable catalyst, novel oxidative cleavage tandfonline.com |
| Ruthenium-Catalyzed Hydrogen Transfer | 2-Nitroanilines, vicinal diols | Ruthenium complex | - | One-pot, uses renewable reactants, no external reductant rsc.org |
| Mechanochemical Synthesis | Aryldiazonium salts, quinoxaline (B1680401) | Ball milling | Solvent-free | Green, avoids bulk solvents, catalyst-free option researchgate.net |
Exploration of New Biological Targets and Activities
Quinoxaline derivatives are recognized for their broad-spectrum biological activity. pharmatutor.orgnih.gov The 2-aryl- and 2-(aminoaryl)quinoxaline scaffolds are of particular interest due to their potential to interact with a multitude of biological targets. Research has identified activities against cancer, microbial infections, and neurological disorders.
In the realm of oncology, derivatives of N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide have shown potent anti-cancer activity against cell lines such as HCT116 (colon carcinoma), with IC₅₀ values as low as 2.5 µM. nih.gov The mechanism often involves the inhibition of key enzymes in cell signaling pathways, such as receptor tyrosine kinases. nih.govdovepress.com
The antimicrobial potential of this scaffold is also significant. For instance, 2-[4-arylidene hydrazinocarbonyl) aniline]-3-methyl quinoxalines have been identified as effective antibacterial and antifungal agents. sapub.org Recent studies have focused on developing quinoxaline derivatives to combat multidrug-resistant and latent tuberculosis, with some compounds showing minimum inhibitory concentration (MIC) values of 1.6 µM and exhibiting intracellular activity in infected macrophages. nih.gov Novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated high antibacterial properties against Gram-positive bacteria, including mycobacteria. mdpi.com
Furthermore, synthetic 2-aryl quinoxaline derivatives have been evaluated as inhibitors of enzymes relevant to metabolic and neurodegenerative diseases, such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), showing inhibitory potential at nanomolar concentrations. nih.govresearchgate.net
Table 2: Selected Biological Activities of 2-(Aminoaryl)quinoxaline Analogs
| Compound Class | Biological Target/Activity | Cell Line/Enzyme | Potency (IC₅₀ / MIC) |
|---|---|---|---|
| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamides | Anticancer | HCT116 (Colon) | 2.5 µM - 8.4 µM nih.gov |
| 3-Vinyl-quinoxalin-2(1H)-ones | FGFR1 Inhibition / Anticancer | H460, B16-F10, Hela229 | Good-to-excellent potency dovepress.com |
| Quinoxaline 1,4-Dioxides | Antitubercular | M. tuberculosis | 1.6 µM (MIC) nih.gov |
| 2-Aryl Quinoxalines | Enzyme Inhibition | α-Amylase, α-Glucosidase, AChE, BChE | Nanomolar range nih.govresearchgate.net |
| 2-[4-arylidene hydrazinocarbonyl) aniline]-3-methyl quinoxalines | Antimicrobial | Bacteria, Fungi | Active sapub.org |
Advancements in Materials Applications and Device Performance
The rigid, planar structure and tunable electronic properties of the quinoxaline core make it an excellent building block for organic electronic materials. Research into 2-arylquinoxaline derivatives has led to advancements in organic light-emitting diodes (OLEDs), organic semiconductors, and sensors.
Quinoxaline derivatives have been successfully employed as organic semiconductors in organic thin-film transistors (OTFTs). researchgate.net Studies on newly synthesized quinoxaline-based derivatives, functionalized with tetraphenyl or diphenyl-di(thiophen-2-yl) groups, have demonstrated their potential in solution-processed and vacuum-deposited thin films. These materials have achieved carrier mobilities up to 1.9 × 10⁻⁴ cm²/Vs and high current on/off ratios of 3.5 × 10⁶, showcasing their applicability in electronic circuits. researchgate.net
In the field of light-emitting materials, 2-(thienyl)quinoxaline species have been used as cyclometalating ligands for Iridium(III). The resulting complexes function as highly efficient deep-red phosphorescent emitters, with emission wavelengths that can be tuned from 665 to 751 nm by modifying substituents on either the thiophene (B33073) or quinoxaline rings. rsc.org This tunability is critical for developing high-performance OLEDs for displays and lighting. Additionally, quinoxaline derivatives are noted for their general use as efficient electroluminescent materials and in the synthesis of specialized dyes. pharmatutor.org
Integration of Computational and Experimental Methodologies for Rational Design
The development of potent and selective quinoxaline-based agents is increasingly driven by the synergy between computational modeling and experimental synthesis. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacokinetic (ADMET) predictions are now integral to the rational design process.
Molecular docking studies have been instrumental in identifying and validating biological targets. For example, 2-aryl quinoxalines were investigated as potential breast cancer therapeutics by modeling their binding affinity with the human epidermal growth factor receptor 2 (HER2). tandfonline.com Similarly, docking was used to propose that the cytotoxic effects of certain quinoxalines are mediated through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and human DNA topoisomerase. ekb.egmdpi.com
This computational-first approach allows for the virtual screening of large compound libraries and the prioritization of candidates with the highest predicted activity and best drug-like properties. ekb.eg In the design of novel histone deacetylase (HDAC) inhibitors, researchers designed a new series of quinoxaline derivatives to bear the required pharmacophoric features and to occupy a specific pocket within the HDAC receptor, guided by molecular modeling. nih.gov This integration accelerates the discovery of lead compounds and helps in understanding their mechanism of action at a molecular level, as demonstrated in the development of antimalarials based on the related quinoline (B57606) scaffold. benthamscience.com
Implementation of Sustainable and Green Chemistry Principles in Synthesis
There is a significant and growing emphasis on developing environmentally benign synthetic methods for quinoxaline derivatives. ekb.egbenthamdirect.com This involves minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes. rsc.org
Key green strategies include:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields, all while minimizing solvent use.
Use of Green Catalysts: Researchers are employing a wide range of eco-friendly catalysts. These include reusable nanocatalysts like nano-Fe₃O₄ and nano-BF₃·SiO₂, which can be easily recovered and reused. rsc.orgrsc.org Catalysts derived from waste, such as copper oxide nanoparticles (CuONPs) prepared from orange peel extract, offer a sustainable alternative. nih.gov
Solvent-Free and Aqueous Conditions: Performing reactions in water or under solvent-free conditions, such as the ball-milling technique, eliminates the reliance on volatile and often toxic organic solvents. nih.govresearchgate.net
Renewable Feedstocks: Novel synthetic routes are being designed to utilize starting materials from renewable sources. The synthesis of quinoxalines from ethyl gallate, a compound derived from natural plants, is a prime example of this sustainable approach. A ruthenium-catalyzed process uses biomass-derived diols as reactants, further aligning the synthesis with green chemistry principles. rsc.org
Design and Synthesis of Multi-Targeting Agents and Multifunctional Materials
The complexity of diseases like cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. The versatile this compound scaffold is well-suited for this approach.
In one study, novel quinoxaline derivatives were designed and synthesized as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). rsc.org This dual activity provides a synergistic effect, targeting both cancer cell proliferation and inflammation, which is a hallmark of cancer. The most promising compounds showed potent anticancer activity and selective COX-2 inhibition, validating the potential of this scaffold for creating multi-target agents. rsc.org Another study reported on 2-aminoimidazole–linked quinoxaline Schiff bases as potential multi-target chemotherapy agents. researchgate.net
In materials science, the focus is on creating multifunctional materials that combine several properties in a single component. For example, quinoxaline-based materials that exhibit both semiconducting and specific light-emitting properties can be used in advanced optoelectronic devices. researchgate.netrsc.org The ability to tune these properties through synthetic modification of the 2-arylquinoxaline structure opens up possibilities for creating materials with tailored functions for applications ranging from flexible electronics to biomedical imaging.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2-Quinoxalinyl)aniline, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of 1,2-diamines with α-diketones. For example, reacting o-phenylenediamine derivatives with benzil (1,2-diketone) in refluxing ethanol or rectified spirit under controlled pH (acidic or neutral conditions). Key parameters include:
- Solvent choice : Polar protic solvents (e.g., ethanol) enhance cyclization .
- Temperature : Optimal yields (70–85%) are achieved at 80–100°C .
- Molar ratios : A 1:1 molar ratio of diamine to diketone minimizes byproducts.
- Reaction time : 4–6 hours for complete conversion.
Table 1 : Example Synthesis Conditions from Benzil and o-Phenylenediamine Derivative
| Component | Quantity (mmol) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| o-Phenylenediamine | 10 | Ethanol | 80 | 75 |
| Benzil | 10 | Ethanol | 80 | 75 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and NH₂ signals (δ 5.0–5.5 ppm, broad).
- ¹³C NMR : Quinoxaline carbons (δ 120–150 ppm) and aniline carbons (δ 110–130 ppm).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 212.1 (calculated for C₁₄H₁₂N₃) with fragmentation patterns confirming the quinoxaline core .
- IR : N-H stretching (3300–3500 cm⁻¹) and C=N/C=C vibrations (1600–1650 cm⁻¹) .
Q. What are the common purification strategies for this compound post-synthesis, and how do solvent choices affect crystallization?
- Methodological Answer :
- Recrystallization : Use ethanol-water mixtures (7:3 v/v) to achieve high-purity crystals.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent for removing unreacted diketones.
- Solvent Effects : Polar solvents (e.g., methanol) yield smaller crystals, while ethanol produces needle-like structures suitable for X-ray diffraction .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
- Map electron density distribution, identifying reactive sites (e.g., NH₂ group as nucleophilic center).
- Calculate HOMO-LUMO gaps to predict redox behavior (e.g., gap ~4.5 eV for quinoxaline derivatives) .
- Analyze charge distribution via Natural Bond Orbital (NBO) charges (e.g., quinoxaline N atoms carry partial negative charges, enhancing electrophilic substitution) .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies (e.g., apoptosis vs. pesticide activity)?
- Methodological Answer :
- Dose-Response Assays : Test cytotoxicity across concentrations (0.1–100 µM) in diverse cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .
- Target Profiling : Use kinase inhibition assays (e.g., ATP-binding site competition) to differentiate apoptosis-inducing mechanisms from pesticidal activity linked to acetylcholinesterase inhibition .
- Comparative Studies : Validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. enzymatic assays for pesticide activity) .
Q. What mechanistic pathways explain the formation of byproducts during the synthesis of this compound, and how can they be minimized?
- Methodological Answer :
- Byproduct Formation :
- Oxidation : NH₂ group oxidation to nitro derivatives under aerobic conditions.
- Dimerization : Occurs at high concentrations (>0.5 M).
- Mitigation Strategies :
- Use inert atmosphere (N₂/Ar) to prevent oxidation .
- Dilute reaction conditions (0.1–0.3 M) to suppress dimerization .
Q. What role does the aniline moiety play in the compound’s interaction with biological targets, such as kinase inhibition?
- Methodological Answer :
- Hydrogen Bonding : The NH₂ group forms H-bonds with kinase active sites (e.g., ATP-binding pocket of EGFR).
- Electrostatic Interactions : Protonated aniline (at physiological pH) enhances binding to negatively charged residues (e.g., aspartate) .
- Structure-Activity Relationship (SAR) : Methyl or halogen substitutions on the aniline ring modulate potency (e.g., 3-Cl increases kinase affinity by 2-fold) .
Data Contradiction Analysis
- Example : Discrepancies in reported apoptosis efficacy may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
